molecular formula C6H14N2 B13349237 N1-Cyclopropylpropane-1,2-diamine

N1-Cyclopropylpropane-1,2-diamine

Cat. No.: B13349237
M. Wt: 114.19 g/mol
InChI Key: ZVYNOWJWZZUJGV-UHFFFAOYSA-N
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Description

N1-Cyclopropylpropane-1,2-diamine is an organic compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol . This compound features a cyclopropyl group attached to a propane-1,2-diamine backbone, making it a unique structure among diamines. It is used in various chemical and pharmaceutical applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic methods for producing N1-Cyclopropylpropane-1,2-diamine involves the [3 + 2] cycloaddition of tertiary amine N-oxides and silyl imines . This method is efficient and yields moderate to high amounts of the desired product. Another method includes the reaction of 1,2-dichloropropane with liquid ammonia and a catalyst in a high-pressure reactor . The reaction is carried out at temperatures between 160-180°C and pressures of 8-12 MPa for 4-5 hours.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis . The process typically includes the use of high-pressure reactors and efficient catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted diamines or amides.

Mechanism of Action

The mechanism of action of N1-Cyclopropylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use . The compound’s unique structure allows it to bind effectively to its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Cyclopropylpropane-1,2-diamine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such properties are advantageous.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-N-cyclopropylpropane-1,2-diamine

InChI

InChI=1S/C6H14N2/c1-5(7)4-8-6-2-3-6/h5-6,8H,2-4,7H2,1H3

InChI Key

ZVYNOWJWZZUJGV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CC1)N

Origin of Product

United States

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